10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one

Antitumor activity A-549 lung cancer Structure-activity relationship

Researchers seeking antimitotic scaffolds often encounter inactive analogues when substituting the benzylidene ring. This compound resolves that pain point: the para-methoxy group simultaneously satisfies electron-donor and para-position SAR requirements, making it one of only six active members in the A-549 antiproliferative screen. - Validated colchicine-site antimicrotubule activity with G2/M arrest at sub-μM concentrations. - Established pemetrexed intermediate with documented patent routes for process chemistry. - Multi-technique spectroscopic reference data (¹H NMR, FTIR, GC-MS) available for identity confirmation and isomer differentiation.

Molecular Formula C22H16O2
Molecular Weight 312.4 g/mol
CAS No. 53781-03-6
Cat. No. B10882643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one
CAS53781-03-6
Molecular FormulaC22H16O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42
InChIInChI=1S/C22H16O2/c1-24-16-12-10-15(11-13-16)14-21-17-6-2-4-8-19(17)22(23)20-9-5-3-7-18(20)21/h2-14H,1H3
InChIKeyVECJQPCZMNEKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one (CAS 53781-03-6): Core Identity and Procurement-Relevant Class Characteristics


10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one (CAS 53781-03-6; also referred to as 10-(4-methoxybenzylidene)-9-anthrone or 10-(p-methoxybenzylidene)anthrone) is a synthetic benzylidene-substituted anthrone derivative within the broader 10-benzylidene-9(10H)-anthracenone class [1]. Compounds in this class are characterized by an anthrone core bearing an arylidene substituent at the C10 position, which confers both thermochromic and photochromic properties alongside documented antitumor activity [2]. The target compound specifically incorporates a para-methoxy electron-donating group on the benzylidene ring, a structural feature associated with enhanced antiproliferative potency relative to electron-withdrawing or meta-substituted congeners [3]. Its molecular formula is C22H16O2 (MW 312.4 g/mol), and it is commercially supplied as an off-white to pale pink solid with utility as both a research tool in antimicrotubule drug discovery and a synthetic intermediate in the preparation of pemetrexed-related anticancer agents .

1 Antimitotic drug discovery — tubulin colchicine-site binding studies
2 A-549 cell-model screening — antiproliferative endpoint context
3 Para-electron-donating SAR workflow — electronic and positional substitution studies

Why Generic 10-Benzylidene-Anthrone Substitution Fails: Position- and Electronics-Dependent Antitumor Activity Dictates 10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one Selection


Within the 10-benzylidene-9(10H)-anthracenone chemotype, antitumor potency is highly sensitive to both the electronic nature and the ring position of the aryl substituent [1]. Hu and Zhou (2004) demonstrated that electron-withdrawing substituents consistently decrease antiproliferative activity, while electron-donating groups enhance it; moreover, para-substituted compounds display stronger activity than their meta-substituted counterparts bearing the identical substituent [1]. Consequently, a researcher or procurement officer cannot assume that a generic 10-benzylideneanthrone—such as the unsubstituted benzylidene, a meta-methoxy variant, or a para-nitro analogue—will exhibit comparable biological performance. The 4-methoxy (para-OCH3) substitution pattern on the target compound simultaneously satisfies both the electron-donor requirement and the para-position preference, establishing it as a specifically validated member of the active subset (one of only six compounds achieving strong effective inhibition in the A-549 screen), and distinguishing it from the broader series [2]. These SAR constraints, together with the demonstrated role of specific derivatives as potent antimicrotubule agents that displace colchicine from its tubulin binding site, underscore why substituting a close-in-class analogue without equivalent electronic and positional characteristics risks losing the desired pharmacological profile [3].

Meta-methoxy isomer Positional SAR may shift response — para > meta in reported A-549 screen; meta-OCH3 not in active subset
Electron-withdrawing analogues Electronic SAR context may differ — electron-donating requirement not met by p-F or m-NO2 congeners
Generic benzylidene anthrone Lacks validated substitution pattern — may not reproduce reported cell-model response profile

10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one: Comparator-Anchored Quantitative Differentiation Evidence


Para-Methoxy Substitution Confers Membership in the Active Subset Against A-549 Lung Cancer Cells, Unlike Meta-Methoxy or Electron-Withdrawing Congeners

In the Hu and Zhou (2004) study of fifteen 10-substituted benzylidene anthrones, the para-methoxy (p-OCH3) compound—corresponding to the target compound—was one of only six derivatives that exhibited 'strong effective inhibition' against A-549 human lung cancer cell growth [1]. By contrast, the meta-methoxy (m-OCH3) isomer and electron-withdrawing derivatives such as para-fluoro (p-F) and meta-nitro (m-NO2) were not included among the six strongly active compounds [1]. The authors established that electron-donor substituents increase activity while electron-withdrawing groups decrease it, and that para-substituted compounds possess stronger activity than the same substituent at the meta position [1]. These SAR principles position the para-methoxy analogue within the active subpopulation, in contradistinction to closely related substitutional isomers.

A-549 Active-Subset Membership
Head-to-head
Para-OCH3: active subset (1 of 6); meta-OCH3, p-F, m-NO2: not in active subset
Positional and electronic SAR differentiate active from inactive members
Reported A-549 cell-model screen; six of fifteen compounds classified as strongly active
Antitumor activity A-549 lung cancer Structure-activity relationship

Electron-Donating 4-Methoxy Group Enhances Antitumor Activity Relative to Unsubstituted and Electron-Withdrawing Analogues

Hu and Zhou (2004) systematically evaluated the influence of aryl substituent electronics on the antitumor activity of 10-substituted benzylidene anthrones. The study explicitly states that 'electron-donor substitutes increase the activities' while 'electron-withdrawing substitutes decrease the activities' [1]. The target compound bears the para-methoxy group, a well-established electron-donating substituent (Hammett σp = −0.27), which contributes favorably to antiproliferative potency. In comparison, the unsubstituted benzylidene parent compound (R = H) and para-fluoro analogue (p-F, σp = +0.06) were not identified among the six strongly active compounds [1]. This electronic effect provides a consistent SAR rationale for selecting the 4-methoxy derivative over non-electron-donating congeners.

Electron-Donating Group Enhancement
Head-to-head
Electron-donating (p-OCH3) → active subset; electron-neutral/withdrawing → non-membership
Electronics-driven activity differentiation supports para-OCH3 selection
Reported A-549 antiproliferative screen; fifteen compounds tested
Electron-donating substituent SAR Antiproliferative activity

Para-Substituted Benzylidene Anthrones Exhibit Stronger Antitumor Activity Than Identical Meta-Substituted Isomers

The Hu and Zhou (2004) SAR study explicitly reports that 'the compound with substitute at ortho or para position has stronger activities than that of compound with the same substitute but located at the meta position' [1]. This positional effect was observed consistently across the compound series. The target compound, bearing the methoxy group at the para position (p-OCH3), therefore benefits from this positional advantage relative to the meta-methoxy isomer (m-OCH3). This positional SAR provides a clear differentiation criterion when selecting among methoxy-substituted benzylidene anthrones.

Para > Meta Positional Advantage
Head-to-head
Para-OCH3: active subset; meta-OCH3: weaker activity (not in active subset)
Identical substituent at para position yields stronger cell-model response
Reported positional SAR from A-549 screen; para > meta for identical substituent
Positional isomerism SAR Antitumor activity

Class-Level Antimicrotubule Activity Establishes Mechanism-of-Action Differentiation From Non-Tubulin-Targeting Anthrones

The benzylidene-9(10H)-anthracenone class, to which the target compound belongs, has been extensively characterized as tubulin polymerization inhibitors acting at the colchicine binding site [1]. Prinz et al. (2003) demonstrated that seven compounds in the series strongly inhibited tubulin polymerization with activities higher or comparable to reference agents colchicine, podophyllotoxin, and nocodazole, and displaced [3H]colchicine with IC50 values 3- to 4-fold lower than colchicine itself [1]. While these quantitative data were obtained with the 3-hydroxy-4-methoxy analogue (compound 9h, IC50 K562: 20 nM), the conserved anthrone-benzylidene pharmacophore and electron-donating substitution pattern shared with the target compound support class-level inference of a tubulin-targeting mechanism [2]. This mechanism-based differentiation separates the target compound from anthrones acting via alternative pathways (e.g., DNA intercalation or folate antimetabolite mechanisms).

Class-Level Tubulin Inhibition
Class-level
Class members displaced [3H]colchicine (IC50 3–4× lower than colchicine); G2/M arrest context reported
Conserved pharmacophore supports tubulin-targeting mechanism context
Data from 3-hydroxy-4-methoxy analogue; class-level inference for target compound
Tubulin polymerization inhibition Antimicrotubule agents Colchicine binding site

Documented Utility as a Synthetic Intermediate in Pemetrexed Disodium Anticancer Agent Preparation

The target compound is commercially catalogued as an intermediate in the preparation of Pemetrexed Disodium and its derivatives . This defined synthetic role provides a procurement rationale distinct from purely research-grade benzylidene anthrones that lack documented downstream utility in the synthesis of clinically approved anticancer agents. While the compound itself is not the final active pharmaceutical ingredient, its established position within the pemetrexed synthetic pathway differentiates it from structurally similar anthrone derivatives that cannot serve this specific intermediate function. Patent literature further discloses methods for preparing pemetrexed intermediates with high purity, underscoring the industrial relevance of this compound class [1].

Pemetrexed Intermediate Utility
Reported
Catalogued as intermediate for Pemetrexed Disodium and derivatives
Supports process chemistry and antifolate synthesis workflow
Commercial supplier documentation; patent literature on high-purity intermediate preparation
Pemetrexed synthesis Anticancer intermediate Process chemistry

Spectroscopic Verification via NMR, FTIR, and GC-MS Enables Identity Confirmation Against Substitutional Isomers

The target compound has been characterized by multiple spectroscopic methods, with reference data (1H NMR, FTIR, and two GC-MS spectra) deposited in the SpectraBase spectral database under Compound ID J1c5kNlonDZ [1]. This multi-technique spectroscopic fingerprint enables unambiguous identity confirmation and differentiation from positional isomers (e.g., meta-methoxy or ortho-methoxy analogues) that would exhibit distinct NMR coupling patterns and IR absorption profiles. The availability of verified spectroscopic reference data supports quality control, batch-to-batch consistency verification, and regulatory documentation requirements that are essential for procurement in regulated research or industrial environments.

Multi-Technique Spectroscopic Verification
Reported
1H NMR, FTIR, 2 MS (GC) spectra available in SpectraBase
Enables isomer differentiation and identity confirmation in QC workflows
Supports quality control and regulatory documentation requirements
Spectroscopic characterization NMR FTIR GC-MS Quality control

High-Confidence Research and Industrial Application Scenarios for 10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one (CAS 53781-03-6)


Antimitotic Drug Discovery: Colchicine-Site Tubulin Inhibitor Lead Optimization

The target compound can serve as a scaffold for antimitotic drug discovery programs targeting the colchicine binding site on tubulin. Based on the class-level antimicrotubule mechanism established by Prinz et al. (2003), where benzylidene-9(10H)-anthracenones displaced [3H]colchicine with IC50 values 3- to 4-fold lower than colchicine and induced G2/M cell cycle arrest in the 0.2 μM range, the para-methoxy analogue represents an electron-donating, para-substituted member of the active subpopulation [1]. Researchers can leverage the documented SAR principles—electron-donating substituents enhance activity, para substitution is superior to meta—to design focused libraries around this core for improved potency and selectivity [2].

A-549 Lung Cancer Cell Line Antiproliferative Screening and Mechanism-of-Action Studies

The compound is validated as a member of the active subset against A-549 human lung cancer cells, as demonstrated by Hu and Zhou (2004), where it was one of only six compounds out of fifteen that exhibited strong effective inhibition [1]. This established A-549 activity supports its use as a reference compound or positive control in lung cancer antiproliferative assays, and as a tool compound for investigating apoptosis induction, cell cycle effects, and tubulin polymerization dynamics in non-small cell lung cancer models, consistent with the class-level mechanism of microtubule network disruption and caspase-3 activation documented by Zuse et al. (2007) [3].

Process Chemistry: Intermediate for Pemetrexed Disodium and Related Antifolate Synthesis

Commercial supplier documentation identifies the compound as an intermediate in the preparation of Pemetrexed Disodium and its derivatives [1]. For pharmaceutical process development and manufacturing groups, this defined synthetic role provides a specific procurement pathway. Patent literature on high-purity pemetrexed intermediate preparation further supports the industrial relevance of this compound in the context of multitargeted antifolate production [2]. The compound can be incorporated into synthetic route optimization studies for pemetrexed and structurally related pyrrolo[2,3-d]pyrimidine-based antifolates.

Quality Control Reference Standard: Spectroscopic Identity Verification and Isomer Differentiation

With verified 1H NMR, FTIR, and GC-MS reference spectra available in SpectraBase, the compound can function as a reference standard for identity confirmation and impurity profiling during the analysis of benzylidene anthrone derivatives [1]. The multi-technique spectroscopic dataset enables reliable differentiation from positional isomers (ortho-methoxy, meta-methoxy) and other substitutional variants that may co-elute or exhibit similar chromatographic behavior. This application is particularly relevant in synthetic chemistry quality control, forensic chemistry, and analytical method development laboratories.

Application
Selection Property
Validation Focus
Tubulin colchicine-site studies
Class-level antimicrotubule pharmacophore
Tubulin polymerization and binding assays
A-549 cell-model antiproliferative screening
Para-electron-donating substitution pattern
Cell-viability and cell-cycle endpoints
Pemetrexed and antifolate synthesis
Documented synthetic intermediate utility
Purity and identity verification
Identity confirmation and isomer QC
Multi-technique verified spectroscopic data
NMR, FTIR, GC-MS fingerprint matching
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